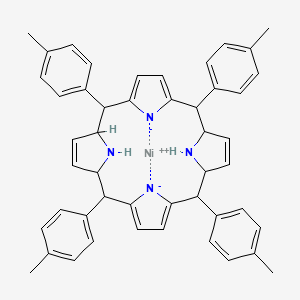
(TTP)Ni
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (TTP)Ni typically involves the reaction of nickel(II) salts with triphenylphosphine ligands. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or acetonitrile, and then add triphenylphosphine. The reaction mixture is stirred under inert conditions to prevent oxidation, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process .
化学反应分析
Types of Reactions
(TTP)Ni undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other donor ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction typically produces nickel(0) species .
科学研究应用
Chemistry
(TTP)Ni is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules .
Biology
In biological research, this compound complexes are studied for their potential as enzyme mimics.
Medicine
This compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development and therapeutic applications .
Industry
In industrial applications, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enhance the efficiency of various chemical processes, reducing costs and improving product yields .
作用机制
The mechanism by which (TTP)Ni exerts its effects involves the coordination of nickel with triphenylphosphine ligands. This coordination alters the electronic properties of the nickel center, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, this compound facilitates the formation of carbon-carbon bonds by activating the reactants and stabilizing the transition states .
相似化合物的比较
Similar Compounds
Nickel(II) chloride: A simple nickel salt used in various chemical reactions.
Nickel(II) acetate: Another nickel salt with different solubility and reactivity properties.
Nickel(II) acetylacetonate: A coordination compound with different ligands and reactivity.
Uniqueness of (TTP)Ni
This compound is unique due to the presence of triphenylphosphine ligands, which significantly influence its reactivity and catalytic properties. The bulky and electron-rich nature of triphenylphosphine enhances the stability of the nickel center and allows for selective catalysis in various reactions. This makes this compound a valuable compound in both academic research and industrial applications .
属性
分子式 |
C48H46N4Ni |
|---|---|
分子量 |
737.6 g/mol |
IUPAC 名称 |
nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C48H46N4.Ni/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28,37,39,42,44-49,52H,1-4H3;/q-2;+2 |
InChI 键 |
SWMKDZVCAQASGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


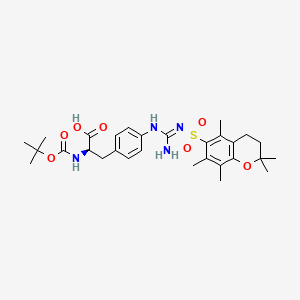
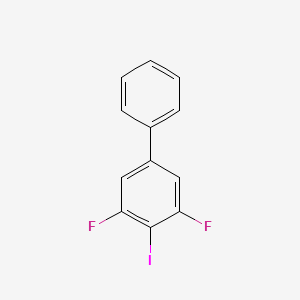

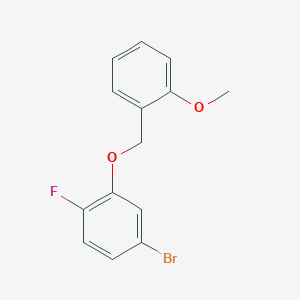
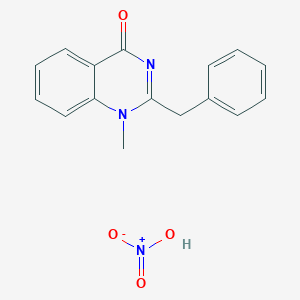
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
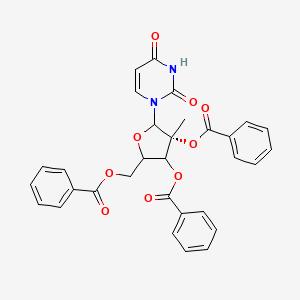

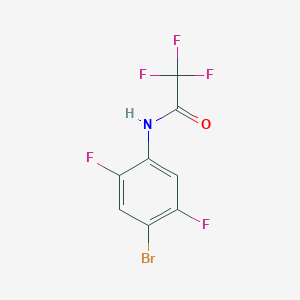
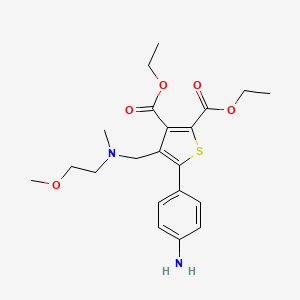
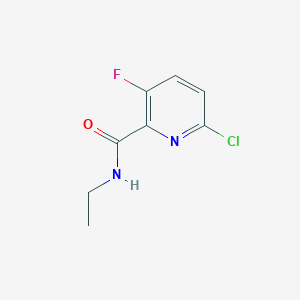
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
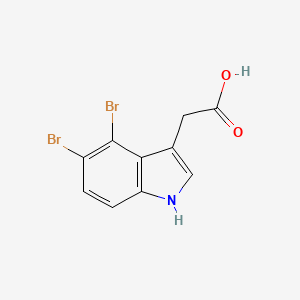
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
